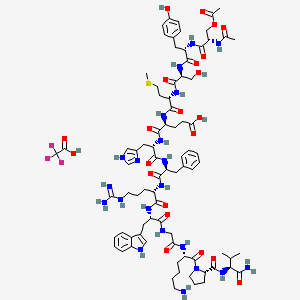
H-L-Lys(Acryloyl)-OH·HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-L-Lys(Acryloyl)-OH·HCl, also known as Acryloyl-Lysine, is an amino acid derivative that is widely used as a reagent in scientific research. Acryloyl-Lysine, a zwitterionic compound, is a versatile and powerful tool for a wide range of laboratory experiments. It is a low-cost and simple to use reagent that can be used to study a variety of biochemical and physiological effects.
Wirkmechanismus
H-L-Lys(Acryloyl)-OH·HCline acts as a substrate for enzymes, and it binds to the active site of the enzyme. The binding of H-L-Lys(Acryloyl)-OH·HCline to the enzyme activates the enzyme, and the enzyme then catalyzes the reaction of H-L-Lys(Acryloyl)-OH·HCline and the substrate. The reaction of H-L-Lys(Acryloyl)-OH·HCline and the substrate produces a product, which is then released from the enzyme.
Biochemical and Physiological Effects
H-L-Lys(Acryloyl)-OH·HCline has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, and it has been shown to modulate the activity of proteins. It has also been found to have anti-inflammatory and anti-oxidant effects, and it has been found to have a role in the regulation of cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using H-L-Lys(Acryloyl)-OH·HCline in laboratory experiments is its low cost and simplicity of use. It is a relatively stable compound, and it is easy to handle and store. The main limitation of using H-L-Lys(Acryloyl)-OH·HCline is that it is not very specific, and it can bind to a variety of proteins and enzymes.
Zukünftige Richtungen
There are a number of potential future directions for the use of H-L-Lys(Acryloyl)-OH·HCline. It could be used as a tool to study the structure and function of proteins and enzymes, and it could be used to study the role of proteins and enzymes in disease. It could also be used to study the role of proteins and enzymes in the regulation of cell signaling pathways. Additionally, H-L-Lys(Acryloyl)-OH·HCline could be used to study the effects of drugs on proteins and enzymes, and it could be used to study the effects of environmental toxins on proteins and enzymes. Finally, H-L-Lys(Acryloyl)-OH·HCline could be used to study the structure and function of proteins in different organisms, such as bacteria and viruses.
Synthesemethoden
H-L-Lys(Acryloyl)-OH·HCline is produced by the reaction of acryloyl chloride and lysine. The reaction is carried out in an aqueous medium, and the pH should be adjusted to about 8.5. The reaction is typically carried out at room temperature, and the reaction time is usually about 1 hour. Following the reaction, the product is precipitated and collected by filtration.
Wissenschaftliche Forschungsanwendungen
H-L-Lys(Acryloyl)-OH·HCline is widely used in scientific research as a reagent for a variety of experiments. It is commonly used to study protein-protein interactions, to study the structure of proteins and peptides, and to study the structure and function of enzymes. It is also used as a substrate for enzyme assays, and as a reagent in chromatography and electrophoresis.
Eigenschaften
IUPAC Name |
(2S)-2-amino-6-(prop-2-enoylamino)hexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3.ClH/c1-2-8(12)11-6-4-3-5-7(10)9(13)14;/h2,7H,1,3-6,10H2,(H,11,12)(H,13,14);1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSKLUUWPLTMLY-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCCC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)NCCCC[C@@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B6295977.png)